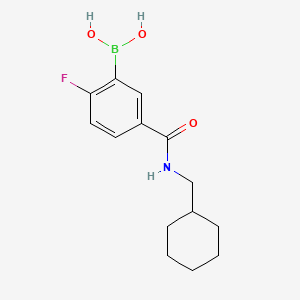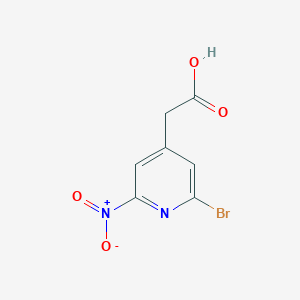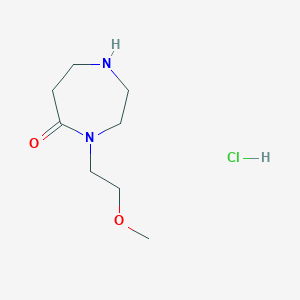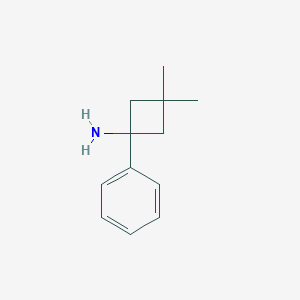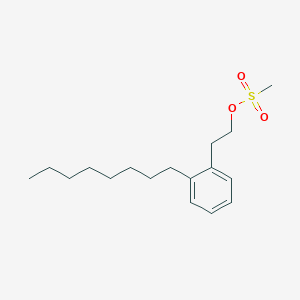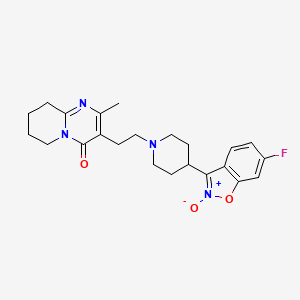
Risperidone Isoxazole-N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Risperidone Isoxazole-N-oxide is a biochemical compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 . It is a derivative of risperidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder . This compound is primarily used for research purposes, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including Risperidone Isoxazole-N-oxide, typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . One common method to generate nitrile oxides is through the dehydrochlorination of geminal chloroaldoximes, which are obtained by oxidative chlorination of the corresponding oximes using reagents such as N-chlorosuccinimide (NCS), tert-Butyl hypochlorite (t-BuOCl), sodium hypochlorite (NaOCl), or Oxone .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often focus on eco-friendly and efficient processes. For instance, risperidone can be prepared by refluxing the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in a basic aqueous solution .
Analyse Des Réactions Chimiques
Types of Reactions: Risperidone Isoxazole-N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for the cleavage and formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazole derivatives include nitrile oxides, hydroxylamine, and β-diketones . The reactions often require specific conditions such as basic or acidic environments to facilitate the formation of the desired products .
Major Products Formed: The major products formed from these reactions include various isoxazole derivatives, which exhibit a wide range of biological activities such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties .
Applications De Recherche Scientifique
Risperidone Isoxazole-N-oxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . They are used in the development of clinically viable drugs with diverse therapeutic activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Mécanisme D'action
The mechanism of action of Risperidone Isoxazole-N-oxide is related to its parent compound, risperidone, which is a benzisoxazole atypical antipsychotic with high 5-HT2 and dopamine-D2 receptor antagonist activity . Risperidone reduces overactivity of central mesolimbic and mesocortical pathways by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Risperidone Isoxazole-N-oxide include other isoxazole derivatives such as thiadiazole, oxadiazole, and isothiazole derivatives . These compounds share the isoxazole nucleus and exhibit a wide range of biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for the formation of various 1,3-bifunctional derivatives, making it particularly useful in synthetic chemistry and medicinal research .
Propriétés
Formule moléculaire |
C23H27FN4O3 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
Clé InChI |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


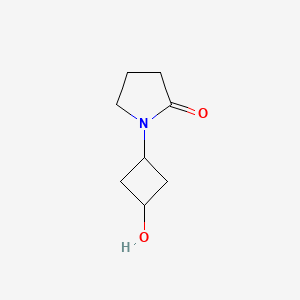
![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)

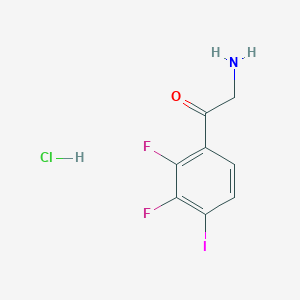
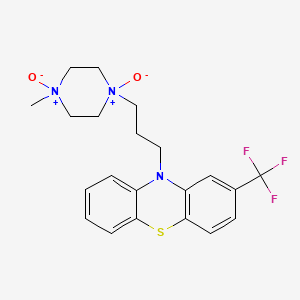
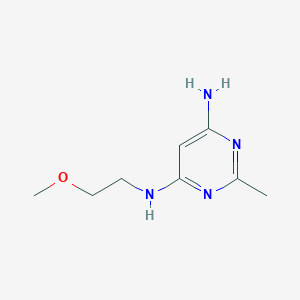
![2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol](/img/structure/B13436338.png)
